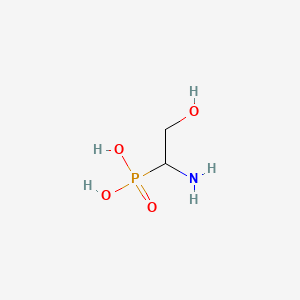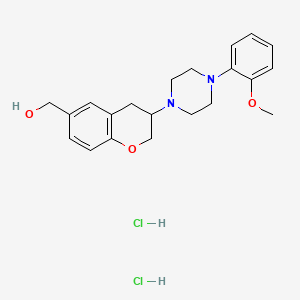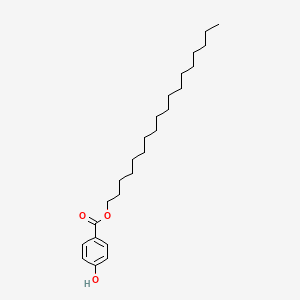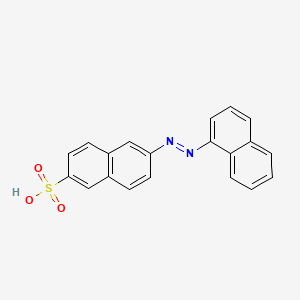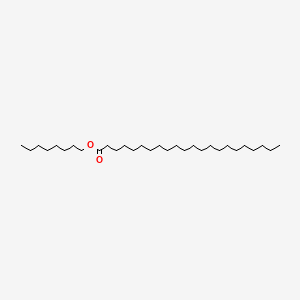
Octyl docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl docosanoate: is an ester compound formed from the reaction between octanol and docosanoic acid. It is known for its long carbon chain structure, which imparts unique physical and chemical properties. The molecular formula of this compound is C30H60O2, and it has a molecular weight of approximately 452.796 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl docosanoate can be synthesized through esterification, where octanol reacts with docosanoic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. Common catalysts used include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst at elevated temperatures, ensuring efficient conversion to the ester. The product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Octyl docosanoate primarily undergoes hydrolysis, where it reacts with water to form octanol and docosanoic acid. This reaction can be catalyzed by acids or bases. Additionally, it can participate in transesterification reactions, where the ester group is exchanged with another alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes.
Major Products Formed:
Hydrolysis: Octanol and docosanoic acid.
Transesterification: New esters formed from the exchange of the ester group with another alcohol.
Scientific Research Applications
Chemistry: Octyl docosanoate is used as a reference compound in chromatographic analyses due to its well-defined structure and properties. It is also employed in the synthesis of other complex esters and as a model compound in studies of esterification and hydrolysis reactions.
Biology and Medicine: In biological research, this compound is used to study lipid metabolism and the behavior of long-chain esters in biological systems. It is also investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions .
Industry: this compound finds applications in the cosmetics and personal care industry as an emollient and skin-conditioning agent. Its long carbon chain provides excellent moisturizing properties, making it a valuable ingredient in lotions, creams, and other skincare products .
Mechanism of Action
The mechanism of action of octyl docosanoate involves its interaction with lipid membranes and its ability to modulate the fluidity and permeability of these membranes. It can integrate into lipid bilayers, affecting their structural properties and influencing the behavior of embedded proteins and other molecules. This property is particularly useful in drug delivery systems, where this compound can enhance the penetration of active ingredients through the skin .
Comparison with Similar Compounds
Octyl palmitate: Another long-chain ester used in cosmetics for its emollient properties.
Octyl stearate: Similar in structure and used for its moisturizing effects in skincare products.
Octyl oleate: Known for its excellent spreading properties and used in various personal care formulations.
Uniqueness: Octyl docosanoate stands out due to its longer carbon chain compared to other octyl esters, which imparts unique physical properties such as higher melting point and greater stability. This makes it particularly suitable for applications requiring long-lasting moisturizing effects and stability under varying environmental conditions .
Properties
CAS No. |
5979-98-6 |
|---|---|
Molecular Formula |
C30H60O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
octyl docosanoate |
InChI |
InChI=1S/C30H60O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-30(31)32-29-27-25-10-8-6-4-2/h3-29H2,1-2H3 |
InChI Key |
MWSXIWIELAIOBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


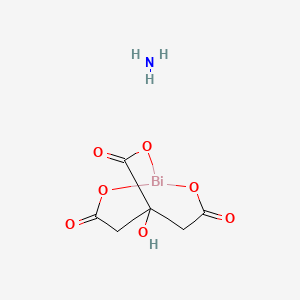

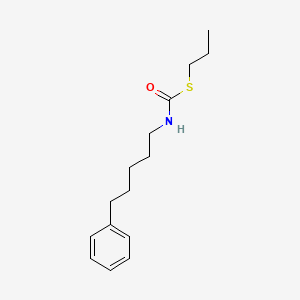
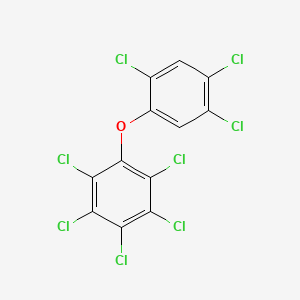
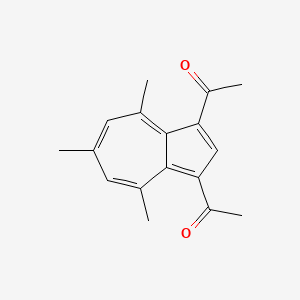
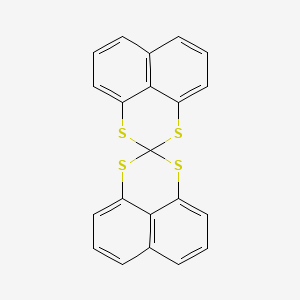
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)-](/img/structure/B13791613.png)
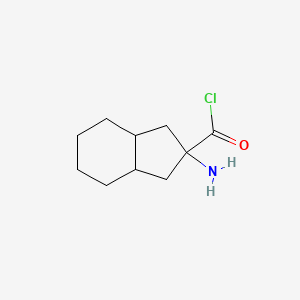
![[(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile](/img/structure/B13791638.png)
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide](/img/structure/B13791642.png)
